molecular formula C5H8F2O3 B1432463 3-(2,2-Difluoroethoxy)propanoic acid CAS No. 1545306-92-0

3-(2,2-Difluoroethoxy)propanoic acid

Cat. No. B1432463
M. Wt: 154.11 g/mol
InChI Key: PFFXQCPSPCUEAN-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)propanoic acid is a chemical compound with the molecular formula C5H8F2O3 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-(2,2-Difluoroethoxy)propanoic acid consists of a propanoic acid molecule where a hydrogen atom on the second carbon atom is replaced by a 2,2-difluoroethoxy group . The InChI code for this compound is 1S/C5H8F2O3/c6-4(7)3-10-2-1-5(8)9/h4H,1-3H2,(H,8,9) .


Physical And Chemical Properties Analysis

3-(2,2-Difluoroethoxy)propanoic acid is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources .

Scientific Research Applications

Material Science and Chemical Synthesis

  • The compound has been investigated for its role in the polymerization of fluoropolymers, which are processed at high temperatures. This application is crucial in developing materials with specific high-performance characteristics, such as resistance to solvents, acids, and bases, and exceptional thermal stability (Andon et al., 2011).
  • Research on the synthesis of long-chain 2,2-difluoro-3-hydroxyacids from pentafluoroalkyl ketones highlights the chemical versatility and potential for creating novel compounds with specific properties, such as increased stability or altered reactivity, which could be beneficial in various industrial applications (Jiménez et al., 2005).

Environmental and Ecotoxicological Studies

  • The presence and impact of perfluorinated compounds, including those similar to 3-(2,2-Difluoroethoxy)propanoic acid, have been examined in environmental samples. Such studies are crucial for understanding the environmental fate, persistence, and potential ecotoxicological effects of these compounds, informing regulation and mitigation strategies (Fromme et al., 2017).

Advanced Applications

  • Innovative research has been conducted on the electrochemical oxidation of related fluorinated alcohols to produce high-value chemicals, demonstrating the potential for green chemistry applications and the development of sustainable industrial processes (Wang et al., 2014).

Safety And Hazards

The safety data sheet for 3-(2,2-Difluoroethoxy)propanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust or mist, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(2,2-difluoroethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O3/c6-4(7)3-10-2-1-5(8)9/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFXQCPSPCUEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluoroethoxy)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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